molecular formula C11H8ClFN2O3 B2572661 4-chloro-1-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1006489-14-0

4-chloro-1-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid

Cat. No.: B2572661
CAS No.: 1006489-14-0
M. Wt: 270.64
InChI Key: CZYTYRTWOGKPAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-chloro-1-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid” is a chemical compound with the CAS Number: 1006489-14-0 . It has a molecular weight of 270.65 and is typically in powder form .


Synthesis Analysis

The synthesis of pyrazoles, the core structure of this compound, can be achieved through various methods. One approach involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . These reactions offer mild conditions, broad substrate scope, and excellent functional group tolerance .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI Code: 1S/C11H8ClFN2O3/c12-9-5-15(14-10(9)11(16)17)6-18-8-3-1-2-7(13)4-8/h1-5H,6H2,(H,16,17) . This indicates that the compound contains chlorine, fluorine, nitrogen, oxygen, and carbon atoms in its structure .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 270.65 .

Scientific Research Applications

Aurora Kinase Inhibition

The compound demonstrates potential in treating cancer by inhibiting Aurora A kinase, a protein involved in the regulation of cell division. Aurora kinase inhibitors are significant in cancer research due to their role in controlling tumor growth and proliferation (ロバート ヘンリー,ジェームズ, 2006).

Molecular Docking Studies

This chemical framework is utilized in molecular docking studies, which are essential for drug design and discovery. Such studies predict the interaction between the compound and target proteins like EGFR, aiding in the development of potential therapeutic agents (G. Ganga Reddy et al., 2022).

Structural Analysis and Theoretical Calculations

The compound's derivatives undergo extensive structural and computational analysis. These studies involve X-ray diffraction, density-functional-theory (DFT) calculations, and thermodynamic property analysis, which are crucial for understanding the compound's stability and reactivity (Li-qun Shen et al., 2012).

Electrosynthesis

The compound's derivatives are synthesized through electrosynthesis, a method involving electrode reactions. This method's efficiency is influenced by the structures of initial compounds and their substituents, showcasing the compound's versatility in synthetic chemistry (B. V. Lyalin et al., 2009).

Antibacterial Screening

Derivatives of this compound are synthesized and evaluated for their antibacterial properties, marking their potential role in developing new antimicrobial agents. Such research is pivotal in combating drug-resistant bacterial strains (T. Maqbool et al., 2014).

Properties

IUPAC Name

4-chloro-1-[(3-fluorophenoxy)methyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2O3/c12-9-5-15(14-10(9)11(16)17)6-18-8-3-1-2-7(13)4-8/h1-5H,6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYTYRTWOGKPAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OCN2C=C(C(=N2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.